2-(2-methylpentoxy)ethanol
Description
2-(2-Methoxyethoxy)ethanol (CAS 111-77-3), also known as diethylene glycol monomethyl ether (DEGMME), is a glycol ether with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol . It is a colorless, hygroscopic liquid with a mild ether-like odor, widely used as a solvent in industrial processes, coatings, and chemical synthesis due to its balanced hydrophilic-lipophilic properties. Its structure features a methoxyethoxy (-OCH₂CH₂OCH₃) chain attached to ethanol, enabling solubility in both polar and nonpolar media.
Glycol ethers like DEGMME are valued for their versatility, but their toxicity profiles and physicochemical properties vary significantly across structural analogs. This article provides a detailed comparison of DEGMME with similar compounds, supported by data tables and research findings.
Properties
CAS No. |
10137-96-9 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-(2-methylpentoxy)ethanol |
InChI |
InChI=1S/C8H18O2/c1-3-4-8(2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
KYOBHZJMEUPABN-UHFFFAOYSA-N |
SMILES |
CCCC(C)COCCO |
Canonical SMILES |
CCCC(C)COCCO |
Synonyms |
2-[(2-Methylpentyl)oxy]ethanol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpentoxy)ethanol typically involves the reaction of 2-methylpentanol with ethylene oxide under basic conditions. The reaction can be represented as follows:
2-methylpentanol+ethylene oxide→Ethanol, 2-((2-methylpentyl)oxy)-
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure range of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where 2-methylpentanol and ethylene oxide are fed into a reactor containing a basic catalyst. The reaction mixture is then heated to the desired temperature and pressure to facilitate the reaction. The product is subsequently purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpentoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group (-OH) in the compound can be oxidized to form a carbonyl group (-C=O), resulting in the formation of aldehydes or ketones.
Reduction: The compound can undergo reduction reactions where the ether group (-O-) can be reduced to form alcohols.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups such as halogens, resulting in the formation of halogenated ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, hydrobromic acid).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Scientific Research Applications
2-(2-methylpentoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of biological samples and as a solvent for biological assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-methylpentoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also interact with biological membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Physical and Thermodynamic Properties
Key physicochemical properties of DEGMME and related glycol ethers are compared below:
Key Observations :
- Boiling Points: DEGMME’s higher boiling point compared to 2-methoxyethanol (C₃H₈O₂) reflects its larger molecular size and additional ether linkages .
Toxicity and Regulatory Considerations
Insights :
- 2-Methoxyethanol’s reproductive toxicity has led to strict occupational exposure limits (e.g., 5 ppm in the U.S.) .
Thermophysical Behavior in Mixtures
reveals that DEGMME mixtures with alcohols (e.g., propan-1-ol) exhibit non-ideal enthalpic effects (ΔHₑ), attributed to hydrogen-bond disruption between DEGMME’s ether-oxygen and hydroxyl groups . These properties make it suitable for specialized solvent formulations requiring tunable polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
